Bis(2-diphenylphosphino)ethyl ether
Overview
Description
Bis(2-diphenylphosphino)ethyl ether: is an organophosphorus compound widely used as a ligand in coordination chemistry. It is known for its ability to form stable complexes with transition metals, making it valuable in various catalytic processes. The compound has the chemical formula C28H28OP2 and is characterized by its two diphenylphosphino groups attached to an ethyl ether backbone .
Scientific Research Applications
Bis(2-diphenylphosphino)ethyl ether is extensively used in scientific research due to its versatility and effectiveness as a ligand. Some of its applications include:
Catalysis: Used in homogeneous catalysis for reactions such as hydroformylation , hydrogenation , and cross-coupling .
Material Science: Employed in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and coordination polymers .
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the design of metal-based drugs.
Biological Studies: Used to study the interaction of metal complexes with biological molecules.
Mechanism of Action
Target of Action
The primary target of 2-(2-Diphenylphosphanylethoxy)ethyl-diphenylphosphane, also known as DPEPhos ether, is transition metals . It acts as a phosphine ligand, forming complexes with these metals .
Mode of Action
DPEPhos ether interacts with its targets by forming complexes with transition metals . This interaction enables the compound to participate in various organic synthesis reactions, such as catalytic hydrogenation and cross-coupling reactions .
Biochemical Pathways
It is known to participate in various organic synthesis reactions, implying that it may affect multiple biochemical pathways depending on the specific reaction it is involved in .
Pharmacokinetics
It is known to be a colorless liquid at room temperature and soluble in various organic solvents . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
Its role as a ligand in organic synthesis reactions suggests that it may facilitate the formation of new chemical bonds, leading to the synthesis of new compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-diphenylphosphino)ethyl ether typically involves the reaction of chlorodiphenylphosphine with 2-(2-hydroxyethoxy)ethanol . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but often employs more efficient and scalable methods. This includes the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Bis(2-diphenylphosphino)ethyl ether undergoes various types of reactions, including:
Coordination Reactions: Forms stable complexes with transition metals such as palladium, platinum, and rhodium.
Oxidation: Can be oxidized to form phosphine oxides.
Substitution: Participates in substitution reactions where the phosphine groups can be replaced by other ligands.
Common Reagents and Conditions:
Coordination Reactions: Typically carried out in solvents like toluene or THF at room temperature or slightly elevated temperatures.
Oxidation: Often involves oxidizing agents such as hydrogen peroxide or molecular oxygen .
Substitution: Requires the presence of suitable nucleophiles or electrophiles depending on the desired substitution.
Major Products:
Coordination Complexes: Various metal-phosphine complexes used in catalysis.
Phosphine Oxides: Resulting from oxidation reactions.
Substituted Phosphines: Formed through substitution reactions.
Comparison with Similar Compounds
Bis(2-diphenylphosphino)ethyl ether can be compared with other similar compounds such as:
Bis(diphenylphosphino)methane (dppm): Similar in structure but with a methylene backbone instead of an ethyl ether backbone.
Bis(diphenylphosphino)propane (dppp): Has a propane backbone, offering different steric and electronic properties.
Xantphos: Another diphosphine ligand with a larger bite angle, providing different coordination environments.
Uniqueness: this compound is unique due to its flexible ethyl ether backbone , which allows it to form stable complexes with a wide range of metals. This flexibility makes it particularly valuable in catalytic applications where different coordination geometries are required .
Properties
IUPAC Name |
2-(2-diphenylphosphanylethoxy)ethyl-diphenylphosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28OP2/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20H,21-24H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIKDDQFNOTQIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCOCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28OP2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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